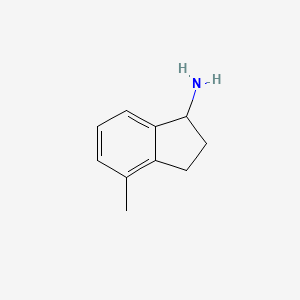

4-Methyl-2,3-dihydro-1H-inden-1-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-7-3-2-4-9-8(7)5-6-10(9)11/h2-4,10H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIOXTVALGXETC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC(C2=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627988 | |

| Record name | 4-Methyl-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361389-85-7 | |

| Record name | 2,3-Dihydro-4-methyl-1H-inden-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=361389-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methyl 2,3 Dihydro 1h Inden 1 Amine

Classical Synthesis Approaches

Classical methods for synthesizing 4-methyl-2,3-dihydro-1H-inden-1-amine typically focus on creating the racemic amine through robust and high-yielding reactions. These approaches prioritize the formation of the chemical structure without controlling its stereochemistry.

Reductive Amination Pathways for this compound from Indanones

Reductive amination is a highly versatile and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.org This process involves the conversion of a ketone or aldehyde, in this case, 4-methyl-1-indanone (B1352297), into an amine via an intermediate imine or a related species like an oxime. wikipedia.orglibretexts.org The reaction can be performed directly in a one-pot process where the ketone, an amine source (like ammonia), and a reducing agent are combined. wikipedia.org Alternatively, an indirect, two-step approach can be used where an intermediate, such as an oxime, is first isolated and then reduced. masterorganicchemistry.comprepchem.com

The key steps in this pathway are:

Imine/Oxime Formation: The carbonyl group of 4-methyl-1-indanone reacts with an amine source, typically hydroxylamine (B1172632) or ammonia (B1221849), under weakly acidic conditions to form a C=N double bond. wikipedia.orgprepchem.com The formation of this imine or oxime intermediate is often driven to completion by the removal of water. wikipedia.org

Reduction: The intermediate imine or oxime is then reduced to the corresponding primary amine. masterorganicchemistry.com A variety of reducing agents are effective for this transformation, including catalytic hydrogenation (e.g., H₂ over a metal catalyst like Nickel or Palladium) or chemical hydrides such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orgprepchem.com Sodium cyanoborohydride (NaBH₃CN) is particularly useful as it can selectively reduce the imine in the presence of the starting ketone, allowing for efficient one-pot reactions. wikipedia.orgmasterorganicchemistry.com

| Step | Reagent Type | Examples | Purpose |

|---|---|---|---|

| Imine/Oxime Formation | Amine Source | Ammonia, Hydroxylamine Hydrochloride | Provides the nitrogen atom for the amine group. |

| Base/Acid | Pyridine (B92270), Weakly acidic conditions | Catalyzes the formation of the C=N bond. wikipedia.orgorgsyn.org | |

| Reduction | Catalytic Hydrogenation | H₂/Palladium, H₂/Nickel | Reduces the C=N double bond to a C-N single bond. libretexts.org |

| Chemical Hydrides | NaBH₄, NaBH₃CN, LiAlH₄ | Provides a hydride source for the reduction. libretexts.org |

Amidation-Reduction Sequences for the Amine Moiety Formation

An alternative to reductive amination is the amidation-reduction sequence. This two-step process involves first creating an amide bond, which is subsequently reduced to form the amine. While this method can be longer, it is a reliable way to form amines. youtube.com

The general procedure involves:

Amide Formation: A carboxylic acid or its derivative (like an acid chloride) is reacted with an amine to form an amide. nih.gov This reaction is typically robust and high-yielding.

Amide Reduction: The carbonyl group of the amide is then reduced to a methylene (B1212753) group (CH₂). A powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄), is required for this transformation, which converts the amide into the corresponding amine. youtube.com

Transformations from Precursor Indanone Derivatives

A common and practical route to this compound involves the use of an indanone derivative, specifically the oxime of 4-methyl-1-indanone. prepchem.comorgsyn.org This method is a specific example of an indirect reductive amination pathway.

The synthesis proceeds as follows:

Oxime Synthesis: 4-Methyl-1-indanone is treated with hydroxylamine hydrochloride in the presence of a base, such as pyridine, to form 4-methyl-1-indanone oxime. prepchem.comorgsyn.org This reaction typically produces a mixture of (E) and (Z) isomers of the oxime. orgsyn.org

Oxime Reduction: The isolated oxime is then reduced to the target primary amine, this compound. Catalytic hydrogenation is an effective method for this step, where the oxime is exposed to hydrogen gas in the presence of a metal catalyst. prepchem.com

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1. Oxime Formation | 4-Methyl-1-indanone | Hydroxylamine hydrochloride, Pyridine | 4-Methyl-1-indanone oxime |

| 2. Reduction | 4-Methyl-1-indanone oxime | H₂, Metal Catalyst (e.g., Palladium) | This compound |

Asymmetric Synthesis of Enantiopure this compound

The synthesis of a single enantiomer of this compound is crucial for applications where specific stereochemistry is required. Asymmetric synthesis achieves this by using chiral information to influence the outcome of a reaction, leading to a product that is enriched in one enantiomer. wikipedia.org

Chiral Auxiliary-Mediated Asymmetric Synthesis

One established strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic compound that is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

For the synthesis of a chiral amine, a plausible strategy involves:

Attachment of Auxiliary: A chiral auxiliary, such as an enantiomerically pure oxazolidinone, is attached to a precursor molecule. scispace.com For instance, auxiliaries derived from cis-1-amino-2-hydroxyindan have proven effective in controlling the stereochemistry of reactions on an adjacent carbon center due to their rigid, bicyclic structure. scispace.com

Diastereoselective Reaction: The molecule, now containing the chiral auxiliary, undergoes a reaction to create the new stereocenter. The steric and electronic properties of the auxiliary block one face of the molecule, forcing the incoming reagent to attack from the other, less hindered face. This results in the formation of one diastereomer in preference to the other.

Removal of Auxiliary: The chiral auxiliary is cleaved from the product molecule under mild conditions to yield the enantiomerically enriched target compound. scispace.com

Pseudoephedrine and pseudoephenamine are other well-known chiral auxiliaries that form amides and can direct the stereoselective alkylation at the α-carbon. wikipedia.orgnih.gov

Asymmetric Catalytic Hydrogenation Routes

Asymmetric catalytic hydrogenation is one of the most powerful and efficient methods for producing chiral molecules, particularly amines. wikipedia.orgresearchgate.net This approach utilizes a small amount of a chiral catalyst, typically a transition metal complex with a chiral ligand, to convert a large amount of a prochiral substrate into an enantiomerically enriched product. wikipedia.org

The key to this method is the hydrogenation of a prochiral imine derived from 4-methyl-1-indanone.

Prochiral Imine Formation: 4-methyl-1-indanone is first converted to a prochiral imine. This can be an N-sulfonyl or N-phosphinyl imine, which are often more reactive and stable for hydrogenation. dicp.ac.cn

Asymmetric Hydrogenation: The imine is then hydrogenated using molecular hydrogen (H₂) and a chiral catalyst. dicp.ac.cn The catalyst, often based on rhodium, ruthenium, iridium, or palladium, is coordinated to a chiral ligand (e.g., BINAP, SegPhos, SynPhos). researchgate.netdicp.ac.cn The chiral environment created by the ligand-metal complex forces the hydrogen to add to one face of the C=N double bond preferentially, leading to the formation of one enantiomer of the amine over the other. dicp.ac.cnresearchgate.net

This method is highly attractive for industrial applications due to its high efficiency (catalytic nature) and excellent enantioselectivity. dicp.ac.cn

| Metal | Chiral Ligand Example | Substrate Type | Reference |

|---|---|---|---|

| Palladium (Pd) | (S)-SegPhos, (S)-SynPhos | N-diphenylphosphinyl ketimines, N-tosylimines | dicp.ac.cn |

| Ruthenium (Ru) | BINAP/diamine complex | Ketones, Imines | wikipedia.org |

| Iridium (Ir) | P,N Ligands (e.g., MaxPHOX) | N-alkyl imines | researchgate.net |

| Rhodium (Rh) | Diphosphine ligands | Enamines, Imines | researchgate.net |

Enantioselective Reductive Amination Strategies

Enantioselective reductive amination is a powerful and direct method for preparing chiral amines from prochiral ketones. dicp.ac.cn This strategy involves the in-situ formation of an imine or enamine from the corresponding ketone (4-methyl-1-indanone) and an amine source, followed by asymmetric reduction using a chiral catalyst. masterorganicchemistry.com This approach avoids the isolation of the often-unstable imine intermediate. dicp.ac.cn

A highly effective catalytic system for the asymmetric reductive amination of aryl ketones utilizes an Iridium-f-Binaphane complex. dicp.ac.cnnih.gov The reaction is typically performed in the presence of a Lewis acid, such as titanium(IV) isopropoxide, which facilitates imine formation, and an additive like iodine. dicp.ac.cnnih.gov The chiral ligand, f-Binaphane, complexed to the iridium center, directs the hydrogenation of the C=N double bond, leading to the formation of the chiral amine with high enantioselectivity. dicp.ac.cn While the direct reductive amination of 4-methyl-1-indanone is not explicitly detailed in the provided literature, the high activities and enantioselectivities (up to 96% ee) achieved for a range of other aryl ketones demonstrate the potential of this method. dicp.ac.cnnih.gov The reaction generally proceeds to complete conversion under optimized conditions. dicp.ac.cn

Table 1: Representative Conditions for Ir-Catalyzed Asymmetric Reductive Amination of Aryl Ketones

| Catalyst System | Amine Source | Additives | Solvent | Temp (°C) | Pressure (atm H₂) | ee (%) |

| [Ir(COD)Cl]₂ / f-Binaphane | NH₄I | Ti(OiPr)₄, I₂ | Dichloromethane | 25 | 50 | >95 |

Data is representative of the class of reactions and based on findings for similar aryl ketones. dicp.ac.cnnih.gov

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysts. For the synthesis of chiral amines like this compound, ω-transaminases (ω-TAs or ATAs) are particularly valuable enzymes. researchgate.net These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. researchgate.net

In this approach, the prochiral ketone, 4-methyl-1-indanone, can be directly converted into the enantiomerically pure (R)- or (S)-amine. The choice of the specific transaminase enzyme dictates the stereochemical outcome. This method is considered a green and efficient alternative to purely chemical routes, often achieving very high enantiomeric excesses (>99% ee) and yields under mild reaction conditions. researchgate.net The reaction equilibrium can be challenging, but strategies such as using a high concentration of the amine donor (e.g., isopropylamine) or removing the ketone byproduct can drive the reaction to completion. mdpi.comdntb.gov.ua

Resolution of Racemic this compound

Resolution is a process that separates the enantiomers from a pre-formed racemic mixture. wikipedia.org This is a common industrial practice for producing optically active compounds. ulisboa.pt

Diastereomeric Salt Formation and Crystallization

The most established method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic base with a single enantiomer of a chiral acid, known as a resolving agent. libretexts.org This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably solubility. ulisboa.ptrsc.org

The process involves dissolving the racemic amine and the chiral resolving agent in a suitable solvent. Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution. rsc.org This solid can then be separated by filtration. The desired enantiomer of the amine is subsequently recovered by treating the isolated diastereomeric salt with a base to neutralize the resolving acid. wikipedia.org The selection of the appropriate chiral resolving agent and crystallization solvent is critical for an efficient separation and is often determined through screening. ulisboa.ptunchainedlabs.com

Table 2: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type |

| (+)-Tartaric Acid | Acid |

| (-)-Tartaric Acid | Acid |

| (S)-(+)-Mandelic Acid | Acid |

| (R)-(-)-Mandelic Acid | Acid |

| (+)-Camphor-10-sulfonic acid | Acid |

Source: libretexts.org

Chiral Chromatographic Separation Techniques

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is a powerful analytical and preparative tool for separating enantiomers. sigmaaldrich.com The separation is achieved by using a chiral stationary phase (CSP), which interacts differently with each enantiomer of the racemic compound. sigmaaldrich.com

These interactions create a transient diastereomeric complex between the analyte enantiomer and the chiral selector of the CSP. The difference in the stability of these complexes leads to different retention times for the two enantiomers, allowing for their separation. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated onto a silica (B1680970) support, are widely used and have proven effective for separating a broad range of racemic compounds, including chiral amines. mdpi.comnih.gov The choice of mobile phase, which can be either normal-phase (e.g., hexane/alcohol mixtures) or reversed-phase (e.g., water/acetonitrile/methanol mixtures), is crucial for optimizing the separation. sigmaaldrich.com

Table 3: Typical Chiral Stationary Phases (CSPs) for Amine Separation

| CSP Type | Chiral Selector | Common Trade Names |

| Polysaccharide | Amylose or Cellulose derivatives | Chiralpak, Chiralcel |

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | CHIROBIOTIC T, CHIROBIOTIC V |

| Cyclodextrin | β- or γ-Cyclodextrin derivatives | CYCLOBOND |

Enzymatic Kinetic Resolution Strategies

Enzymatic kinetic resolution (EKR) utilizes the high enantioselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. In this process, the enzyme selectively catalyzes the transformation of only one enantiomer into a new product, leaving the other enantiomer unreacted. nih.gov The resulting product and the unreacted starting material can then be separated by conventional methods like chromatography or extraction.

A common EKR strategy for racemic amines involves enantioselective acylation catalyzed by lipases, such as Candida antarctica lipase (B570770) B (CAL-B). organic-chemistry.orgresearchgate.net In the presence of an acyl donor (e.g., ethyl acetate (B1210297) or isopropenyl acetate), the lipase will selectively acylate one amine enantiomer to form an amide, while the other enantiomer remains in its original form. mdpi.com

Alternatively, ω-transaminases can be used in a kinetic resolution mode. mdpi.com In this case, one enantiomer of the racemic amine is selectively converted back to the corresponding ketone in the presence of a ketone acceptor (e.g., pyruvic acid), allowing for the isolation of the remaining, unreacted amine enantiomer with high optical purity. mdpi.com A key limitation of standard kinetic resolution is a maximum theoretical yield of 50% for the desired enantiomer. organic-chemistry.org However, this can be overcome by employing a dynamic kinetic resolution (DKR) process, which integrates the enzymatic resolution with an in-situ racemization of the unreactive enantiomer, potentially enabling a theoretical yield of 100%. organic-chemistry.org

Table 4: Enzymes Used in Kinetic Resolution of Amines

| Enzyme Class | Typical Enzyme | Reaction Type |

| Lipase | Candida antarctica Lipase B (CAL-B) | Enantioselective Acylation |

| Lipase | Candida rugosa Lipase (CRL) | Enantioselective Acylation |

| Transaminase | ω-Transaminase from Pseudomonas putida | Enantioselective Deamination |

Advanced Spectroscopic and Structural Elucidation of 4 Methyl 2,3 Dihydro 1h Inden 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 4-Methyl-2,3-dihydro-1H-inden-1-amine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is required to unambiguously assign all proton and carbon signals and to establish the molecule's stereochemistry.

Two-dimensional NMR experiments are crucial for mapping the intricate network of connections within the molecule. slideshare.net

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). sdsu.edulibretexts.org For this compound, COSY spectra would reveal correlations between the methine proton at C1 and the adjacent methylene (B1212753) protons at C2. Further correlations would be seen between the C2 protons and the benzylic protons at C3. It would also show coupling between the aromatic protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation). sdsu.educreative-biostructure.com It is essential for assigning the carbon signals based on the more easily interpreted proton spectrum. Each CH, CH₂, and CH₃ group in the molecule would produce a cross-peak, linking the proton and carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). sdsu.educreative-biostructure.com It is vital for piecing together the molecular skeleton. For instance, HMBC would show correlations from the methyl protons (-CH₃) to the aromatic carbons C4 and C3a, confirming the position of the methyl group. It would also show correlations from the amine proton (H1) to carbons C2 and C7a, helping to lock down the indane ring structure.

NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.orgcreative-biostructure.com NOESY is particularly powerful for determining stereochemistry. For example, in a specific enantiomer, a NOE cross-peak between the proton at C1 and the aromatic proton at C7 would provide information about the molecule's preferred conformation and relative stereochemistry.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |

| 1 | ~4.2 (t) | ~58 | H2 (protons) | C2, C7a, C5 |

| 2 | ~2.0 (m), ~2.4 (m) | ~32 | H1, H3 (protons) | C1, C3, C3a |

| 3 | ~2.8 (m), ~3.0 (m) | ~30 | H2 (protons) | C2, C3a, C4, C5 |

| 3a | - | ~145 | - | - |

| 4 | - | ~136 | - | - |

| 5 | ~7.1 (d) | ~127 | H6 | C3, C3a, C7 |

| 6 | ~7.0 (t) | ~125 | H5, H7 | C4, C7a |

| 7 | ~7.2 (d) | ~128 | H6 | C1, C5 |

| 7a | - | ~148 | - | - |

| -CH₃ | ~2.3 (s) | ~19 | - | C3a, C4, C5 |

| -NH₂ | ~1.5 (br s) | - | - | C1 |

Note: Predicted values are based on data for analogous structures such as indane and substituted toluenes. organicchemistrydata.orgpsu.eduresearchgate.net Actual values may vary based on solvent and experimental conditions. (t=triplet, d=doublet, m=multiplet, s=singlet, br s=broad singlet).

Since this compound possesses a chiral center at the C1 position, it exists as a pair of enantiomers. Standard NMR spectroscopy cannot distinguish between enantiomers. libretexts.org To determine the enantiomeric excess (ee) of a sample, a chiral shift reagent (CSR) or a chiral derivatizing agent (CDA) is used. acs.orgrsc.org

When a chiral reagent is added to a scalemic mixture (a mixture of enantiomers in unequal proportions), it forms diastereomeric complexes with each enantiomer. nih.gov These diastereomeric complexes are no longer mirror images and will have different NMR spectra. libretexts.org For example, using a lanthanide-based chiral shift reagent like Eu(hfc)₃ or a modern phosphazane or boronic acid-based system can cause the signals of the two enantiomers to separate. libretexts.orgrsc.orgnih.gov The proton at C1 is particularly sensitive to this effect. In the presence of the CSR, the single triplet observed for the C1 proton in the racemate would resolve into two distinct triplets. The relative integration of these two signals provides a direct and accurate measurement of the enantiomeric excess of the amine. nih.gov

Vibrational Spectroscopy Applications (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.net A complete vibrational analysis can confirm the presence of the key structural components of this compound. nih.govnih.gov

Key expected vibrational frequencies include:

N-H Stretching: The primary amine (-NH₂) group will show two characteristic stretching bands in the FT-IR spectrum, typically in the range of 3500-3300 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. nih.gov

C-H Stretching: Aromatic C-H stretching vibrations appear at wavenumbers above 3000 cm⁻¹, while aliphatic C-H stretching vibrations (from the -CH₃, -CH₂-, and -CH- groups) are found just below 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching of carbon-carbon double bonds within the benzene ring typically gives rise to a set of peaks in the 1600-1450 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group usually appears as a broad band around 1650-1580 cm⁻¹.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond is expected in the 1250-1020 cm⁻¹ range.

Table 2: Principal Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Spectrum |

| Asymmetric & Symmetric Stretch | Primary Amine (N-H) | 3500 - 3300 | FT-IR |

| Stretch | Aromatic C-H | 3100 - 3000 | FT-IR, Raman |

| Stretch | Aliphatic C-H | 3000 - 2850 | FT-IR, Raman |

| Bend (Scissoring) | Primary Amine (N-H) | 1650 - 1580 | FT-IR |

| Stretch | Aromatic C=C | 1600 - 1450 | FT-IR, Raman |

| Stretch | C-N | 1250 - 1020 | FT-IR |

Note: These ranges are based on general spectroscopic data and studies of similar substituted aromatic compounds. ijtsrd.comresearchgate.netresearchgate.net

Advanced Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight and elemental composition and to deduce structural information through the analysis of fragmentation patterns. wikipedia.org

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, HRMS would be used to confirm its molecular formula of C₁₀H₁₃N. The measured mass of the protonated molecular ion [M+H]⁺ would be compared to the calculated theoretical mass to validate the composition.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₃N |

| Monoisotopic Mass | 147.10480 g/mol |

| Theoretical m/z for [M+H]⁺ | 148.11208 |

| Predicted m/z for [M+Na]⁺ | 170.09402 |

Data sourced from PubChem predictions. uni.lu

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (such as the molecular ion, [M+H]⁺), which is then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID). nih.gov The resulting fragment ions are analyzed to provide structural information. libretexts.org

For the protonated this compound, several fragmentation pathways are expected:

Alpha-Cleavage: This is a characteristic fragmentation for amines where a bond adjacent to the C-N bond is broken. youtube.comlibretexts.org This is often a dominant pathway.

Loss of Ammonia (B1221849): A very common fragmentation pathway for primary amines is the neutral loss of ammonia (NH₃, 17.03 Da) from the protonated molecular ion, leading to a fragment ion at m/z 131.08.

Ring Cleavage: Fragmentation can also involve the breaking of bonds within the five-membered cyclopentane (B165970) ring, leading to various smaller charged fragments.

The analysis of these fragmentation patterns in an MS/MS experiment provides corroborating evidence for the proposed structure of the molecule. youtube.com

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are indispensable for determining the enantiomeric purity and the absolute three-dimensional arrangement of atoms (absolute configuration) of chiral compounds like this compound.

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left- and right-circularly polarized light by a chiral molecule. This differential absorption is only observed for optically active compounds and is dependent on the wavelength of light. A plot of the difference in absorbance versus wavelength constitutes a CD spectrum.

For the enantiomers of this compound, it is expected that their CD spectra would be mirror images of each other. A positive Cotton effect (a peak in the CD spectrum) for one enantiomer would correspond to a negative Cotton effect (a trough) for the other at the same wavelength. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a powerful tool for determining enantiomeric purity. The absolute configuration can often be assigned by comparing the experimental CD spectrum to spectra of structurally related compounds with known configurations or through quantum chemical calculations.

Hypothetical Circular Dichroism Data for this compound Enantiomers

| Wavelength (nm) | (R)-enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | (S)-enantiomer Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| 280 | +50 | -50 |

| 275 | +150 | -150 |

| 270 | +80 | -80 |

| 240 | -200 | +200 |

| 235 | -450 | +450 |

| 230 | -300 | +300 |

This table is illustrative and represents hypothetical data to demonstrate the expected mirror-image relationship between the CD spectra of enantiomers.

Optical Rotatory Dispersion (ORD) is a technique that measures the change in the angle of rotation of plane-polarized light as a function of the wavelength. nih.govwikipedia.org Similar to CD spectroscopy, ORD curves for enantiomers are mirror images of one another. The curve of an optically active compound typically shows a plain curve at wavelengths far from an absorption band and an anomalous curve, known as a Cotton effect, in the region of a chromophore's absorption. crystallography.net

Illustrative Optical Rotatory Dispersion Data for this compound Enantiomers

| Wavelength (nm) | (R)-enantiomer Specific Rotation [α] (degrees) | (S)-enantiomer Specific Rotation [α] (degrees) |

| 600 | +25 | -25 |

| 589 (D-line) | +28 | -28 |

| 500 | +40 | -40 |

| 400 | +75 | -75 |

| 350 | +150 | -150 |

| 300 | +500 (Peak) | -500 (Trough) |

| 280 | 0 | 0 |

| 260 | -800 (Trough) | +800 (Peak) |

This table is a hypothetical representation of ORD data to illustrate the expected anomalous dispersion and mirror-image relationship for a pair of enantiomers.

X-ray Crystallography for Solid-State Structure and Conformational Analysis of Derivatives

X-ray crystallography is an analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal of a compound, a unique diffraction pattern is generated, which can be mathematically transformed into a model of the electron density and, consequently, the atomic positions within the crystal lattice.

While obtaining suitable crystals of the parent amine might be challenging, derivatives are often prepared to facilitate crystallization. For instance, the N-acetyl derivative, N-(4-methyl-2,3-dihydro-1H-inden-1-yl)acetamide, would be a suitable candidate for X-ray crystallographic analysis. The resulting data would unambiguously determine the solid-state conformation of the molecule, including the planarity of the indan (B1671822) ring system and the orientation of the N-acetyl group. Crucially, if a single enantiomer is crystallized, X-ray crystallography can determine its absolute configuration without ambiguity.

Representative Crystallographic Data for a Hypothetical N-(4-methyl-2,3-dihydro-1H-inden-1-yl)acetamide Crystal

| Parameter | Value |

| Chemical Formula | C₁₂H₁₅NO |

| Formula Weight | 189.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 5.432(2) |

| c (Å) | 20.567(8) |

| β (°) | 98.76(3) |

| Volume (ų) | 1118.9(7) |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.123 |

| R-factor | 0.045 |

This table presents hypothetical crystallographic data for a derivative of the target compound to illustrate the type of information obtained from an X-ray diffraction experiment.

Computational and Theoretical Investigations of 4 Methyl 2,3 Dihydro 1h Inden 1 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the atomic and electronic levels. These methods can predict a wide range of properties, from the molecule's stability to its reactivity.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy for many molecular systems. For 4-Methyl-2,3-dihydro-1H-inden-1-amine, a DFT study would typically be initiated by optimizing the molecule's geometry to find its lowest energy structure. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

Commonly used functionals, such as B3LYP, would be paired with a suitable basis set, like 6-31G(d,p), to describe the distribution of electrons. From a single-point energy calculation on the optimized geometry, a variety of ground-state properties can be derived. These include the total electronic energy, the dipole moment, and the distribution of atomic charges. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key parameter, often correlating with chemical stability.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Predicted Value | Unit |

| Total Electronic Energy | [Value] | Hartrees |

| Dipole Moment | [Value] | Debye |

| HOMO Energy | [Value] | eV |

| LUMO Energy | [Value] | eV |

| HOMO-LUMO Gap | [Value] | eV |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT study. Actual values would require performing the specific calculations.

Ab Initio Methods for High-Accuracy Calculations

For situations demanding higher accuracy, ab initio ("from the beginning") methods can be employed. These methods are based on first principles of quantum mechanics without the empirical parameterization often found in other approaches. Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation, which is crucial for obtaining highly accurate energetic and geometric data.

While computationally more expensive than DFT, ab initio calculations can serve as a benchmark for less demanding methods. For this compound, these high-accuracy calculations would be particularly useful for refining the ground state energy and for studying reaction mechanisms or excited states where DFT might be less reliable.

Conformational Analysis and Energy Landscapes

The three-dimensional shape of a molecule is critical to its function. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

Molecular Mechanics and Dynamics Simulations

For a flexible molecule like this compound, which has a chiral center at the amine-bearing carbon and a flexible five-membered ring, multiple low-energy conformations are expected. Molecular mechanics (MM) force fields, such as AMBER or MMFF, offer a computationally efficient way to explore the conformational space. A systematic or random search of the torsional angles would generate a large number of possible conformers.

Following this, molecular dynamics (MD) simulations could be performed. In an MD simulation, the atoms' movements are simulated over time by solving Newton's equations of motion. This provides a dynamic picture of the molecule's behavior and can reveal the preferred conformations and the transitions between them in a simulated environment (e.g., in a solvent).

Potential Energy Surface Mapping

A more detailed understanding of the conformational preferences can be obtained by mapping the potential energy surface (PES). This involves systematically varying key dihedral angles (for example, the orientation of the amine group and the puckering of the five-membered ring) and calculating the energy at each point using quantum chemical methods. The resulting PES would show the low-energy valleys corresponding to stable conformers and the energy barriers (saddle points) that separate them. This information is invaluable for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature.

Prediction of Spectroscopic Parameters (NMR, IR, CD)

Computational methods are widely used to predict spectroscopic data, which can be a powerful tool for structure elucidation and for interpreting experimental spectra.

For this compound, DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts for both ¹H and ¹³C atoms. nih.govnrel.gov These predictions are based on calculating the magnetic shielding tensor for each nucleus in the molecule's optimized geometry. By comparing the calculated shifts for different possible isomers or conformers with experimental data, the correct structure can often be identified. researchgate.net

Infrared (IR) spectroscopy is sensitive to the vibrational modes of a molecule. Computational frequency calculations, typically performed using DFT, can predict the wavenumbers and intensities of the IR-active vibrations. biorxiv.org This simulated spectrum can be compared with an experimental IR spectrum to help assign the observed absorption bands to specific molecular motions. researchgate.net

Given that this compound is chiral, it is expected to be active in circular dichroism (CD) spectroscopy. Time-dependent DFT (TD-DFT) calculations can be used to predict the CD spectrum, which arises from the differential absorption of left- and right-circularly polarized light. This is particularly useful for determining the absolute configuration of a chiral molecule by comparing the predicted and experimental CD spectra.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value/Range |

| ¹H NMR | Chemical Shift (δ) | [Range of values for different protons] ppm |

| ¹³C NMR | Chemical Shift (δ) | [Range of values for different carbons] ppm |

| IR | Key Vibrational Frequencies | [List of key frequencies, e.g., N-H stretch, C-H stretch] cm⁻¹ |

| CD | Electronic Transitions | [Wavelengths and signs of Cotton effects] nm |

Note: This table presents the types of data that would be generated from spectroscopic prediction studies. The actual values would depend on the specific computational methods and parameters used.

Solvent Effects on Molecular Conformation and Reactivity

The solvent environment can significantly influence the conformation and reactivity of a molecule. For this compound, the polarity and hydrogen-bonding capability of the solvent can alter the stability of different conformers and affect the rates of its reactions.

Computational chemistry offers methods to simulate these solvent effects. Implicit and explicit solvent models are the two primary approaches.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. mdpi.com This approach is computationally efficient and can provide good qualitative insights into how a solvent's polarity affects the solute. For instance, in a study of substituted aryl halides, the effect of solvent on amination reactions was assessed by varying the relative permittivity. mdpi.com

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation box along with the solute molecule. This method, often employed in molecular dynamics (MD) simulations, allows for the direct modeling of specific solute-solvent interactions, such as hydrogen bonds. rsc.org While computationally more intensive, it provides a more detailed and accurate picture of the solvation shell and its influence on the solute's behavior. For example, MD simulations have been used to study the dynamics of proteins in different solvents, revealing changes in the protein's geometry and hydrogen bonding network. mdpi.com

For this compound, the flexible five-membered ring and the amino group can adopt different conformations. The relative energies of these conformers can be influenced by the solvent. A polar solvent might stabilize a more polar conformer through dipole-dipole interactions, while a protic solvent could form hydrogen bonds with the amino group, affecting its orientation and reactivity.

The reactivity of this compound is also subject to solvent effects. For reactions that involve a change in charge distribution or the formation of charged intermediates, the solvent's polarity can have a profound impact on the activation energy. A polar solvent will generally stabilize charged transition states more than the neutral reactants, thereby accelerating the reaction.

Table 2: Hypothetical Solvent Effects on the Conformational and Reactive Properties of this compound

| Solvent | Dielectric Constant (ε) | Predicted Dominant Conformer | Predicted Relative Reaction Rate (vs. Toluene) |

| Toluene | 2.4 | Data not available | 1.0 (Reference) |

| Dichloromethane | 9.1 | Data not available | Data not available |

| Ethanol | 24.6 | Data not available | Data not available |

| Water | 80.1 | Data not available | Data not available |

This table is for illustrative purposes only, as specific computational data for this compound in different solvents is not available in the reviewed literature.

Reactivity and Reaction Mechanisms of 4 Methyl 2,3 Dihydro 1h Inden 1 Amine

The chemical reactivity of 4-methyl-2,3-dihydro-1H-inden-1-amine is primarily centered around the lone pair of electrons on the nitrogen atom of the primary amine group, which confers nucleophilic properties to the molecule.

Nucleophilic Reactivity of the Amine Functionality

The primary amine group is a potent nucleophile, readily participating in reactions with a variety of electrophilic species.

The amine functionality of this compound can undergo acylation to form stable amide derivatives. This transformation is a cornerstone of organic synthesis, typically achieved by reacting the amine with a carboxylic acid or its more reactive derivatives. masterorganicchemistry.com

The most direct method involves the reaction with acyl chlorides or anhydrides. masterorganicchemistry.comkhanacademy.org In this nucleophilic acyl substitution, the amine attacks the electrophilic carbonyl carbon of the acyl halide, leading to the displacement of the halide leaving group and the formation of an amide bond. masterorganicchemistry.com To neutralize the hydrogen chloride byproduct, a base is often added. khanacademy.org

Alternatively, direct condensation with a carboxylic acid can be accomplished using coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or titanium tetrachloride (TiCl₄) activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. masterorganicchemistry.comnih.gov The TiCl₄-mediated process, for example, involves performing the reaction in a solvent like pyridine (B92270) at elevated temperatures. nih.gov These methods are valued for their high yields and the ability to preserve the stereochemical integrity of chiral centers. nih.govresearchgate.net

Table 1: Examples of Acylation Reactions

| Reactant 1 | Reactant 2 (Acylating Agent) | Catalyst/Conditions | Product |

|---|---|---|---|

| This compound | Acetyl Chloride | Pyridine | N-(4-methyl-2,3-dihydro-1H-inden-1-yl)acetamide |

| This compound | Benzoic Acid | DCC | N-(4-methyl-2,3-dihydro-1H-inden-1-yl)benzamide |

| This compound | Acetic Anhydride | Heat | N-(4-methyl-2,3-dihydro-1H-inden-1-yl)acetamide |

Alkylation and Reductive Alkylation Pathways

The amine group can be alkylated through various synthetic routes to yield secondary or tertiary amines.

Direct Alkylation: This involves the reaction of this compound with an alkyl halide. The amine acts as a nucleophile, displacing the halide and forming a new carbon-nitrogen bond. This method can sometimes lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. The reaction is typically carried out in a suitable solvent in the presence of a base to neutralize the acid generated. google.com

Reductive Alkylation (Reductive Amination): This is a more controlled and widely used method for preparing secondary or tertiary amines. researchgate.net The process involves two main steps:

Imine Formation: The primary amine first reacts with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate. masterorganicchemistry.com

Reduction: The resulting imine is then reduced in situ to the corresponding amine. masterorganicchemistry.com

Common reducing agents for this process include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. nih.gov Reductive alkylation is highly efficient and prevents the issue of over-alkylation common in direct alkylation. For instance, reacting this compound with acetone (B3395972) in the presence of a reducing agent like hydrogen and a platinum catalyst would yield N-isopropyl-4-methyl-2,3-dihydro-1H-inden-1-amine. google.com

Table 2: Examples of Alkylation and Reductive Alkylation

| Pathway | Reactant 1 | Reactant 2 | Reagents | Product |

|---|---|---|---|---|

| Direct Alkylation | This compound | Methyl Iodide | K₂CO₃ | N,4-dimethyl-2,3-dihydro-1H-inden-1-amine |

| Reductive Alkylation | This compound | Formaldehyde | H₂, Pd/C | N,N,4-trimethyl-2,3-dihydro-1H-inden-1-amine |

| Reductive Alkylation | This compound | Acetone | NaBH₃CN | N-isopropyl-4-methyl-2,3-dihydro-1H-inden-1-amine |

Formation of Imines and Schiff Bases

This compound readily undergoes condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. wjpsonline.comnih.gov This reaction is typically catalyzed by a small amount of acid and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.orglibretexts.org Subsequent dehydration of this intermediate, which is the rate-limiting step, yields the C=N double bond characteristic of an imine. masterorganicchemistry.comlibretexts.org

The formation of Schiff bases is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction. masterorganicchemistry.com These imine derivatives are important intermediates in various organic syntheses and are found in many biologically active compounds. wjpsonline.comnih.gov The reaction is general for a wide range of aldehydes and ketones, allowing for the synthesis of a diverse array of Schiff bases from the parent amine. researchgate.net

Table 3: Examples of Imine/Schiff Base Formation

| Reactant 1 | Reactant 2 (Carbonyl) | Catalyst | Product (Schiff Base) |

|---|---|---|---|

| This compound | Benzaldehyde | H⁺ | (E)-N-benzylidene-4-methyl-2,3-dihydro-1H-inden-1-amine |

| This compound | Acetophenone | H⁺ | (E)-N-(1-phenylethylidene)-4-methyl-2,3-dihydro-1H-inden-1-amine |

| This compound | Salicylaldehyde | H⁺ | 2-(((E)-(4-methyl-2,3-dihydro-1H-inden-1-yl)imino)methyl)phenol |

Reactivity of the Indene (B144670) Scaffold

The indene scaffold consists of a benzene (B151609) ring fused to a five-membered ring. In this compound, the five-membered ring is saturated, meaning the reactivity of the scaffold is primarily that of its substituted benzene ring.

Electrophilic Aromatic Substitution on the Indene Ring (if observed)

The benzene ring of the indane system can undergo electrophilic aromatic substitution (SₑAr) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of these reactions are dictated by the substituents already present on the ring. wikipedia.orgmasterorganicchemistry.com

In this compound, the aromatic ring is substituted with:

A methyl group at the C4 position.

A fused, saturated five-membered ring (part of the indane structure).

Both of these are alkyl groups, which are electron-donating and thus act as activating groups . wikipedia.org Activating groups increase the rate of electrophilic substitution and direct incoming electrophiles to the ortho and para positions relative to themselves. wikipedia.orgtotal-synthesis.com

Based on these principles:

The methyl group at C4 directs substitution to the C5 (ortho) and C7 (para) positions.

The fused alkyl ring at C3a and C7a also activates the ring, reinforcing the directing effect towards positions C5 and C7.

Therefore, electrophilic attack is most likely to occur at the C5 and C7 positions. Steric hindrance from the adjacent five-membered ring might influence the ratio of the products. Common SₑAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.com For example, nitration with nitric and sulfuric acid would be expected to yield a mixture of 4-methyl-5-nitro-2,3-dihydro-1H-inden-1-amine and 4-methyl-7-nitro-2,3-dihydro-1H-inden-1-amine.

Transformations of the Indene Double Bond (e.g., Hydrogenation)

The term "indene double bond" is a misnomer for the 2,3-dihydroindene (indane) system, which lacks a double bond in its five-membered ring. The relevant transformation is the hydrogenation of the aromatic benzene ring .

The aromatic ring of the indane scaffold is relatively stable and requires specific conditions for hydrogenation. This reaction, a form of reduction, converts the aromatic ring into a cyclohexane (B81311) ring, resulting in a fully saturated bicyclic system (an octahydroindene derivative).

This transformation typically requires:

A potent catalyst: Metals like rhodium (Rh), ruthenium (Ru), or platinum (Pt) are often used.

Elevated conditions: High pressures of hydrogen gas and often elevated temperatures are necessary to overcome the aromatic stabilization energy.

For example, catalytic hydrogenation of this compound over a rhodium-on-carbon catalyst would lead to the formation of 4-methyloctahydro-1H-inden-1-amine.

Stereoselective Reactions Involving this compound as a Chiral Substrate

The presence of a stereocenter at the C1 position makes this compound a valuable chiral substrate and auxiliary in asymmetric synthesis. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com The auxiliary is typically recovered for reuse after guiding the formation of the desired stereoisomer. wikipedia.org While direct studies on this compound as a chiral auxiliary are not extensively documented in the provided results, the principles of its application can be inferred from structurally similar compounds like cis-1-aminoindan-2-ol. nih.gov

The conformational rigidity of the indane framework is a key feature that enhances stereochemical control. nih.gov This rigidity helps in creating a more predictable transition state during a reaction, leading to higher diastereoselectivity. nih.gov For instance, aminoindanol-derived oxazolidinones are effective chiral auxiliaries in stereoselective transformations such as aldol (B89426) reactions, alkylations, and Diels-Alder reactions. wikipedia.orgnih.gov The substituents on the oxazolidinone ring, derived from the aminoindanol, exert steric hindrance that directs the approach of incoming reagents. wikipedia.org

It is plausible that this compound could be similarly converted into a chiral auxiliary, such as an amide or an imine, to direct the stereochemistry of subsequent reactions. The methyl group at the 4-position on the aromatic ring could further influence the steric environment around the reactive center, potentially enhancing facial selectivity.

Table 1: Potential Stereoselective Reactions Utilizing Aminoindane Scaffolds

| Reaction Type | Chiral Auxiliary Type | Key Feature of Auxiliary | Expected Outcome |

| Diels-Alder Reaction | N-Acyl oxazolidinone derived from aminoindanol | Conformational rigidity and steric hindrance | High endo/exo and diastereoselectivity nih.gov |

| Aldol Reaction | Oxazolidinone | Steric hindrance from substituents directs enolate and aldehyde approach | Formation of syn or anti aldol products with high stereocontrol wikipedia.orgblogspot.com |

| Alkylation | Amide from pseudoephedrine (related chiral amine) | Steric hindrance from methyl group directs alkyl halide approach | Diastereoselective formation of new C-C bond wikipedia.org |

The general principle involves the formation of a new chiral center in a reactant under the influence of the existing stereocenter in the chiral auxiliary. researchgate.net When a chiral reactant is used, the reaction leads to unequal amounts of diastereomeric products, resulting in an optically active mixture. researchgate.net

Mechanism of Formation of Key Derivatives and Analogues

The primary amine group of this compound is a nucleophile, making it susceptible to reactions with various electrophiles to form a range of derivatives, most notably amides and N-alkylated products.

Formation of Amides:

Amides are commonly synthesized from amines through reaction with carboxylic acid derivatives like acyl chlorides or anhydrides. masterorganicchemistry.com The mechanism is a nucleophilic acyl substitution.

Nucleophilic Attack: The nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and the chloride ion, being a good leaving group, is expelled.

Deprotonation: A base, which can be another molecule of the amine, removes a proton from the nitrogen atom to yield the neutral amide product and an ammonium salt.

This method is highly efficient for creating stable amide bonds under mild conditions. masterorganicchemistry.comnih.gov

Formation of N-Alkyl Derivatives:

N-alkylation of this compound can be achieved through several methods, including reaction with alkyl halides or reductive amination.

N-Alkylation with Alkyl Halides: This reaction proceeds via a nucleophilic substitution (SN2) mechanism. The amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. This process can lead to the formation of secondary, tertiary, and even quaternary ammonium salts.

Reductive Amination: This is a two-step process that forms secondary or tertiary amines from a primary amine and a carbonyl compound (aldehyde or ketone). libretexts.org

Imine/Enamine Formation: The primary amine first reacts with the aldehyde or ketone to form an imine (Schiff base) through a condensation reaction, which involves the loss of a water molecule. libretexts.org

Reduction: The resulting C=N double bond of the imine is then reduced to a C-N single bond using a reducing agent like sodium borohydride (NaBH₄) or hydrogen with a metal catalyst. libretexts.orgnih.gov

The mechanism for reductive amination begins with the nucleophilic addition of the amine to the carbonyl group, followed by dehydration to form an iminium ion, which is then reduced. libretexts.org Catalytic systems, often involving iridium or ruthenium complexes, can facilitate the N-alkylation of amines with alcohols, which proceeds through an "acceptorless dehydrogenation" or "borrowing hydrogen" mechanism. researchgate.netnih.gov In this process, the alcohol is first oxidized to an aldehyde in situ, which then reacts with the amine to form an imine that is subsequently reduced by the catalyst. ionike.com

Table 2: Key Derivative Formation Reactions and Mechanisms

| Derivative Class | Reagents | Mechanism Type | Key Steps |

| Amides | Acyl Chloride, Anhydride, or Ester | Nucleophilic Acyl Substitution | 1. Nucleophilic attack by amine on carbonyl. 2. Formation of tetrahedral intermediate. 3. Elimination of leaving group. 4. Deprotonation. masterorganicchemistry.commasterorganicchemistry.com |

| N-Alkyl Amines | Alkyl Halide | Nucleophilic Substitution (SN2) | Single-step displacement of the halide by the amine nucleophile. |

| N-Alkyl Amines | Aldehyde/Ketone, Reducing Agent | Reductive Amination | 1. Formation of an imine/iminium ion. 2. Hydride reduction of the C=N bond. libretexts.org |

| N-Alkyl Amines | Alcohol, Metal Catalyst (e.g., Ir, Ru) | Catalytic N-Alkylation (Borrowing Hydrogen) | 1. Oxidation of alcohol to aldehyde. 2. Imine formation. 3. Reduction of imine. nih.govionike.com |

These fundamental reactions allow for the structural modification of this compound, enabling the synthesis of a wide array of analogues with potentially diverse applications.

Applications of 4 Methyl 2,3 Dihydro 1h Inden 1 Amine in Asymmetric Catalysis and Organic Synthesis

Applications as Chiral Ligands in Transition Metal Catalysis

There is no specific information available in the reviewed literature detailing the use of 4-Methyl-2,3-dihydro-1H-inden-1-amine as a precursor for chiral ligands in transition metal catalysis. The following subsections, therefore, could not be populated with relevant data.

As Chiral Auxiliaries in Stereoselective Transformations

The use of this compound as a chiral auxiliary in stereoselective transformations is not described in the reviewed literature. While the concept of chiral auxiliaries is a fundamental strategy in asymmetric synthesis, and other amino-indan derivatives like cis-1-aminoindan-2-ol have been successfully used, there are no specific reports detailing the application of the 4-methyl variant for this purpose. enamine.netorganic-chemistry.org

As Chiral Building Blocks in Natural Product Synthesis

Chiral building blocks are enantiomerically pure compounds that are incorporated into the synthesis of a larger, complex target molecule, often a natural product or a pharmaceutical agent. nih.gov The use of such building blocks is a cornerstone of modern organic synthesis, as it allows for the efficient and stereocontrolled construction of molecules with multiple stereocenters. Chiral amines are a particularly important class of building blocks in drug discovery and development. nottingham.ac.uk

The indane ring system is a structural feature found in a number of bioactive compounds and natural products. rsc.org Therefore, enantiomerically pure indane derivatives are valuable starting materials or intermediates. While this compound is a potential chiral building block due to its defined stereocenter and functional handle (the amine group), its specific application as a key building block in the total synthesis of a natural product is not extensively reported in the surveyed scientific literature. Its utility is more often seen in the context of creating precursors for pharmaceuticals or as a scaffold for chiral ligands. For example, the related compound (R)-1-aminoindan is a key intermediate for the synthesis of Rasagiline, a drug used for the treatment of Parkinson's disease.

Role in Organocatalysis (if applicable)

Organocatalysis refers to the use of small, metal-free organic molecules to accelerate chemical reactions. Chiral primary amines have emerged as a significant class of organocatalysts, primarily through their ability to form nucleophilic enamines or electrophilic iminium ions as key reactive intermediates. This mode of activation has been successfully applied to a variety of asymmetric transformations, most notably the Michael addition. nih.govmdpi.com

In a typical enamine-catalyzed Michael addition, the chiral primary amine catalyst reacts with an aldehyde or ketone to form a chiral enamine. This enamine then acts as a nucleophile, adding to an electrophilic Michael acceptor, such as a nitroalkene. The chirality of the catalyst directs the stereochemical outcome of the addition, leading to an enantiomerically enriched product. mdpi.com

While this is a powerful and widely studied area of organocatalysis, and the structural features of this compound make it a plausible candidate for such a role, its specific use as an organocatalyst is not prominently featured in the available literature. Research in this field has often focused on other primary amines, such as those derived from cinchona alkaloids or simple amino acids, and their thiourea (B124793) derivatives. nih.gov The potential for this compound to act as an organocatalyst remains an area for possible future investigation.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.